Product packaging for 3-(Benzyloxy)-2,6-difluorobenzaldehyde(Cat. No.:CAS No. 152434-87-2)

3-(Benzyloxy)-2,6-difluorobenzaldehyde

Cat. No.: B3242580
CAS No.: 152434-87-2
M. Wt: 248.22 g/mol
InChI Key: XUDRVEHXMYKFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Benzyloxy)-2,6-difluorobenzaldehyde is a fluorinated benzaldehyde derivative designed for use as a key synthetic intermediate in research and development. Compounds of this structural class are frequently employed in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and material science applications. The presence of both an aldehyde group and fluorine atoms on the aromatic ring makes it a versatile building block, amenable to a wide range of reactions including condensations, nucleophilic additions, and cross-couplings. The benzyloxy group offers a protected phenol functionality that can be selectively deprotected under controlled conditions for further structural elaboration. This compound is primarily valued for its role in the discovery and synthesis of novel chemical entities. Researchers utilize such intermediates in the preparation of potential active pharmaceutical ingredients (APIs), ligands for catalysis, and monomers for specialized polymers. As a building block, it can be used to introduce a specific, substituted benzyloxy-difluorophenyl moiety into a target structure, which can be critical for modulating the compound's electronic properties, metabolic stability, and binding affinity. Please Note: This product is strictly labeled and sold 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10F2O2 B3242580 3-(Benzyloxy)-2,6-difluorobenzaldehyde CAS No. 152434-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDRVEHXMYKFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268632
Record name 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152434-87-2
Record name 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152434-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyloxy 2,6 Difluorobenzaldehyde and Analogous Architectures

Precursor Synthesis and Halogenation Strategies

The synthesis of the core structure of 3-(Benzyloxy)-2,6-difluorobenzaldehyde necessitates the assembly of a polyfluorinated benzaldehyde (B42025) scaffold. This involves either building the aldehyde onto a pre-fluorinated ring or introducing fluorine atoms onto a benzaldehyde derivative.

Synthesis of Polyfluorinated Benzaldehyde Core Structures

The creation of the fundamental polyfluorinated benzaldehyde framework can be approached through several distinct synthetic routes. These methods include direct formylation of phenolic precursors or the chemical modification of existing fluorinated benzene (B151609) rings to incorporate the aldehyde functionality.

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, converting them into hydroxybenzaldehydes. wikipedia.orgbyjus.comambeed.com The reaction typically involves treating a phenol (B47542) with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide (B78521). byjus.com

The mechanism proceeds through the following key steps:

Carbene Generation : The strong base deprotonates chloroform (CHCl₃) to form a trichlorocarbanion, which then undergoes alpha-elimination to generate dichlorocarbene (B158193) (:CCl₂), the principal reactive species. wikipedia.orgbyjus.com

Phenoxide Formation : The base also deprotonates the phenol, forming a more nucleophilic phenoxide ion. wikipedia.org

Electrophilic Attack : The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. This interaction is favored because the electron-deficient carbene is strongly attracted to the electron-rich phenoxide. byjus.com

Hydrolysis : Subsequent hydrolysis of the resulting intermediate yields the final ortho-hydroxybenzaldehyde product. wikipedia.org

This reaction is effective for various hydroxy-aromatic compounds, including naphthols, and electron-rich heterocycles like indoles and pyrroles. wikipedia.orgjk-sci.com While the primary product is the ortho-isomer, the para-isomer can be formed if the ortho positions are blocked. jk-sci.com For the synthesis of a precursor to this compound, this method could theoretically be applied to 2,6-difluorophenol, which would undergo formylation at the 3-position.

Table 1: Reimer-Tiemann Reaction Overview

ReactantReagentsKey Reactive SpeciesPrimary Product TypeTypical Conditions
PhenolChloroform (CHCl₃), Strong Base (e.g., NaOH)Dichlorocarbene (:CCl₂)ortho-HydroxybenzaldehydeBiphasic solvent system, heating (~60°C) byjus.comjk-sci.com

An alternative and widely used strategy involves the formylation of a pre-existing fluorinated benzene ring. A common precursor for the target compound's core is 2,6-difluorobenzaldehyde (B1295200).

One effective method starts with 1,3-difluorobenzene (B1663923). The process involves lithiation at a specific position followed by the introduction of a formyl group. In a documented synthesis, 1,3-difluorobenzene is cooled to -50°C and treated with butyl lithium to deprotonate the ring at the 2-position. Subsequent reaction with a formylating agent, such as N-methylformanilide, introduces the aldehyde group, yielding 2,6-difluorobenzaldehyde after an acidic workup. prepchem.com

Table 2: Synthesis of 2,6-Difluorobenzaldehyde from 1,3-Difluorobenzene prepchem.com

Starting MaterialReagentsSolventTemperatureYield
1,3-Difluorobenzene1. Butyl Lithium 2. N-MethylformanilideTetrahydrofuran (B95107) (THF)-50°C58%

Another approach to formylating fluorinated aromatics is through reaction with carbon monoxide and a Lewis acid, such as aluminum chloride, at relatively low pressures and temperatures. google.comgoogle.com This method provides a cost-effective and safe procedure for producing various fluorinated benzaldehydes in high yields. google.com

Introduction of Fluorine Substituents on Benzaldehyde Scaffolds

Instead of starting with a fluorinated precursor, fluorine atoms can be introduced onto a benzaldehyde structure. This can be accomplished through direct fluorination or halogen-exchange reactions.

Direct fluorination of benzaldehyde derivatives using elemental fluorine can lead to ring-fluorinated products. acs.orgacs.org However, this method often produces mixtures of fluorobenzaldehydes and benzoyl fluorides, with the product ratio depending on the nature of the substituents already on the ring. Electron-donating groups tend to favor the formation of fluoroarene systems. acs.orgacs.org

A more controlled and industrially significant method is the Halogen-Exchange (HALEX) reaction. google.com This process involves the substitution of chlorine atoms with fluorine atoms by reacting a chlorinated benzaldehyde with a metal fluoride (B91410), typically potassium fluoride (KF), in a polar aprotic solvent like sulfolane (B150427) or tetramethylene sulfone. google.comgoogle.comgoogle.com This method is particularly effective for converting 2,6-dichlorobenzaldehyde (B137635) into 2,6-difluorobenzaldehyde. google.comgoogle.com The reaction often requires high temperatures and may be facilitated by a phase-transfer catalyst or an ethylene (B1197577) glycol dialkyl ether to improve yields. google.comgoogle.com

Table 3: Halogen-Exchange (HALEX) for 2,6-Difluorobenzaldehyde Synthesis

Starting MaterialFluorinating AgentSolventCatalyst/AdditiveTemperatureReference
2,6-DichlorobenzaldehydeAnhydrous Potassium FluorideTetramethylene SulfoneTetrabutylammonium (B224687) ChlorideNot specified google.com
2,4-DichlorobenzaldehydePotassium FluorideSulfolaneTetraethylene Glycol Dimethyl Ether220°C google.com

Benzyloxy Moiety Incorporation and Etherification Protocols

Once the 3-hydroxy-2,6-difluorobenzaldehyde precursor is obtained, the final step is the introduction of the benzyloxy group. This is typically achieved through an etherification reaction.

Williamson Ether Synthesis and Optimized Conditions

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for forming ethers. wikipedia.org It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The general strategy involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org

In the context of synthesizing this compound, the reaction involves:

Deprotonation : The hydroxyl group of 3-hydroxy-2,6-difluorobenzaldehyde is deprotonated by a strong base to form a nucleophilic phenoxide ion.

Nucleophilic Attack : The resulting phenoxide attacks a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the ether linkage. wikipedia.org

For this SN2 reaction to be efficient, the alkyl halide must be primary or methyl, which is the case for a benzyl halide. masterorganicchemistry.com

Optimized Conditions: The yield and rate of the Williamson ether synthesis are highly dependent on the reaction conditions. numberanalytics.com

Base : Strong bases are required to fully deprotonate the phenol. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are common and effective choices. numberanalytics.comnumberanalytics.com

Solvent : Polar aprotic solvents are preferred as they solvate the cation of the base, thereby enhancing the nucleophilicity of the alkoxide. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent choices that lead to high yields. numberanalytics.comnumberanalytics.comchem-station.com

Temperature : The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate. byjus.com

Alkyl Halide : The reactivity of the halide leaving group follows the order I > Br > Cl. numberanalytics.com Therefore, benzyl bromide or benzyl iodide would be more reactive than benzyl chloride.

An analogous synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde from 4-hydroxybenzaldehyde (B117250) and 3-fluorobenzyl bromide was successfully carried out using potassium carbonate as the base in acetone (B3395972) at 60°C, achieving a high yield. chemicalbook.com

Table 4: Optimized Conditions for Williamson Ether Synthesis

ParameterRecommended ChoiceRationaleReference
BaseNaH, KOtBu, K₂CO₃Strong bases ensure complete formation of the nucleophilic alkoxide. numberanalytics.comchemicalbook.com
SolventDMF, DMSO, Acetonitrile (B52724)Polar aprotic solvents enhance nucleophilicity and promote the SN2 mechanism. numberanalytics.comchem-station.com
Alkyl HalidePrimary (e.g., Benzyl Bromide)Minimizes competing elimination reactions and is ideal for SN2. masterorganicchemistry.com
Temperature50-100°CProvides sufficient energy for the reaction to proceed at a practical rate. byjus.com

Regioselective Benzylation of Dihydroxybenzaldehyde Precursors

The introduction of a benzyl group onto a dihydroxybenzaldehyde precursor, such as 2,6-difluoro-3,X-dihydroxybenzaldehyde, necessitates regioselective control to ensure the correct hydroxyl group is etherified. The selectivity of this alkylation is governed by the relative acidity of the phenolic protons and steric hindrance around the hydroxyl groups.

In catecholic systems (where hydroxyl groups are ortho to each other) bearing an electron-withdrawing group like an aldehyde, the acidity of the two phenolic protons can differ significantly. For instance, in 3,4-dihydroxybenzaldehyde (B13553), the 4-hydroxyl group is more acidic due to resonance stabilization of the phenoxide by the para-aldehyde group. This increased acidity facilitates its preferential deprotonation and subsequent alkylation. researchgate.net Studies on the regioselective protection of 3,4-dihydroxybenzaldehyde have shown that active halides like benzyl chloride derivatives, allyl bromide, and propargyl bromide can selectively alkylate the 4-hydroxyl position in good yields (67-75%). researchgate.netmdpi.com This selectivity is often achieved using a weak base and a polar aprotic solvent.

Similarly, for 2,4-dihydroxybenzaldehydes, the 4-hydroxyl group is typically more reactive towards alkylation than the 2-hydroxyl group. nih.govresearchgate.net The reduced reactivity of the 2-hydroxyl is often attributed to intramolecular hydrogen bonding with the adjacent carbonyl group, which makes it less available for reaction. researchgate.net A study employing cesium bicarbonate as the base in acetonitrile demonstrated excellent regioselectivity for alkylation at the 4-position of 2,4-dihydroxybenzaldehyde, achieving high isolated yields. nih.gov

These principles can be extrapolated to the synthesis of this compound from a hypothetical 2,6-difluoro-3-hydroxy-X-hydroxybenzaldehyde precursor. The electronic effects of the fluorine atoms and the aldehyde group would modulate the acidity of the hydroxyl groups, directing the regioselectivity of the benzylation reaction.

Orthogonal Protecting Group Strategies in Polyfunctionalized Systems

The synthesis of complex molecules with multiple reactive sites, such as functionalized benzaldehydes, often necessitates the use of protecting groups. An orthogonal protecting group strategy is a powerful approach where multiple, distinct classes of protecting groups are used, each of which can be removed under specific reaction conditions without affecting the others. bham.ac.uk This allows for the sequential and selective unmasking of functional groups at different stages of a synthesis. bham.ac.uk

An effective protecting group strategy is critical for synthesizing large, polyfunctional molecules. bham.ac.uk For example, in a molecule containing multiple hydroxyl and amino groups, one might use:

Acid-labile groups: such as tert-butyldimethylsilyl (TBDMS) or trityl (Tr) ethers, which are removed by mild acid.

Base-labile groups: like acetate (B1210297) or benzoate (B1203000) esters, which are cleaved by hydrolysis with a base.

Hydrogenolysis-labile groups: such as benzyl (Bn) ethers or carbobenzyloxy (Cbz) amines, which are removed by catalytic hydrogenation. bham.ac.uk

Fluoride-labile groups: Silyl ethers are readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).

Specialized groups: Groups like Alloc (allyloxycarbonyl) can be removed under mild conditions using a palladium(0) catalyst, providing further orthogonality. sigmaaldrich.com

Carbonyl Group Formation from Alternative Precursors

One of the most effective methods for synthesizing aldehydes is the partial reduction of nitriles. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically performed by treating the nitrile, such as 3-(benzyloxy)-2,6-difluorobenzonitrile, with one equivalent of DIBAL-H at low temperatures, commonly -78 °C (the temperature of a dry ice/acetone bath), followed by aqueous workup. adichemistry.comchemistrysteps.com

The mechanism involves the coordination of the Lewis acidic aluminum center of DIBAL-H to the Lewis basic nitrogen atom of the nitrile. chemistrysteps.comwikipedia.org This is followed by the intramolecular transfer of a hydride ion to the nitrile carbon, forming an aluminum-imine intermediate. masterorganicchemistry.comwikipedia.org The stability of this tetrahedral intermediate at low temperatures is key to the reaction's success, as it prevents over-reduction to the primary amine. chemistrysteps.com Upon subsequent hydrolytic workup, the imine is converted to the desired aldehyde. masterorganicchemistry.comwikipedia.org

This method is advantageous because it avoids the over-reduction often seen with more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which typically reduce nitriles all the way to primary amines. masterorganicchemistry.comchemistrysteps.com

The oxidation of a primary alcohol, in this case, (3-(benzyloxy)-2,6-difluorophenyl)methanol, is a fundamental and common method for preparing aldehydes. The primary challenge is to prevent over-oxidation to the corresponding carboxylic acid. amazonaws.com A variety of reagents and catalytic systems have been developed for this selective transformation.

Traditional methods often use stoichiometric amounts of chromium-based reagents, but these generate toxic waste. amazonaws.comresearchgate.net Modern methods focus on greener and more catalytic approaches.

TEMPO-based systems: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) is a stable radical that can act as a catalyst in the presence of a stoichiometric co-oxidant. A practical system developed by Stahl uses a Cu(I)/TEMPO catalyst with air as the terminal oxidant, offering a simple and highly chemoselective method for oxidizing primary alcohols. nih.gov

Metal-catalyzed aerobic oxidation: Supported gold catalysts have been shown to be effective for the selective oxidation of primary alcohols using molecular oxygen. researchgate.netmdpi.com Single-atom cobalt catalysts supported on nitrogen-doped carbon (Co₁/NC) have also demonstrated exceptional performance, achieving high conversion and selectivity for the oxidation of benzyl alcohol to benzaldehyde. rsc.org

Photochemical Oxidation: Eosin Y, an organic dye, can act as a metal-free photocatalyst for the aerobic oxidation of benzyl alcohols to aldehydes under mild conditions using visible light and O₂ as the oxidant. organic-chemistry.org This method shows excellent functional-group tolerance and is scalable. organic-chemistry.org

The choice of oxidant depends on the substrate's functional group tolerance and the desired scale of the reaction.

Table 1: Comparison of Selected Methods for the Oxidation of Benzyl Alcohol to Benzaldehyde

Catalyst/Reagent SystemOxidantKey FeaturesConversion/YieldReference
Co₁/NCO₂Single-atom catalyst, high selectivity.95.2% conversion, >99.9% selectivity rsc.org
Eosin YO₂ / Blue LEDMetal-free, photocatalytic, mild conditions.Moderate to excellent yields (68-93%) organic-chemistry.org
Au/CeO₂O₂Heterogeneous catalyst, selective to aldehyde.High selectivity observed researchgate.net
Fe(NO₃)₃·9H₂OSelf (Nitrate)Ligand-free, simple conditions.~95% conversion and selectivity nih.govfrontiersin.org
TEMPO / Cu(I)Air (O₂)Operationally simple, high chemoselectivity.High to quantitative yields nih.gov

Process Optimization and Sustainable Synthetic Approaches

Optimizing synthetic routes to reduce waste, improve energy efficiency, and use less hazardous materials is a central goal of green chemistry. amazonaws.comfrontiersin.org

Catalysis is paramount for developing efficient and sustainable synthetic methodologies. Instead of stoichiometric reagents, small amounts of a catalyst can be used to facilitate transformations, minimizing waste and often allowing for milder reaction conditions.

Catalytic Benzylation: Traditional benzylation of phenols often requires stoichiometric amounts of strong bases. organic-chemistry.org Catalytic alternatives provide greener routes. Palladium-catalyzed systems, for instance, can achieve the benzylation of phenols under neutral conditions using benzyl carbonates as the benzylating agent, producing only volatile byproducts. organic-chemistry.org Solid acid catalysts, such as the macroreticular sulfonic acid resin Amberlyst 15, can efficiently catalyze the condensation of phenols with other reagents, offering advantages in terms of catalyst recovery and reuse. mdpi.com Vapor-phase benzylation over basic metal oxide catalysts at high temperatures is another approach that can provide high selectivity for ortho-benzylated phenols. google.com

Sustainable Oxidation: The shift from stoichiometric oxidants like permanganate (B83412) or chromate (B82759) to catalytic systems using clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) is a key advancement. amazonaws.comfrontiersin.org Catalytic systems employing base metals like iron or copper are particularly attractive due to their low cost and toxicity. nih.govfrontiersin.org For example, ferric nitrate (B79036) has been used to oxidize benzyl alcohol with high conversion and selectivity. frontiersin.org The use of hydrogen peroxide as an oxidant is also highly desirable as its only byproduct is water. frontiersin.orglakeland.edu Novel systems, such as catalytic deep eutectic solvent surfactants with FeCl₃, have shown excellent performance in the selective oxidation of alcohols with H₂O₂ in very short reaction times. frontiersin.org

Table 2: Overview of Catalytic Systems for Key Transformations

TransformationCatalytic SystemAdvantagesReference
Phenol BenzylationPd(η³-C₃H₅)Cp / DPEphosNeutral conditions, avoids strong bases, high yields. organic-chemistry.org
Phenol BenzylationBasic Metal Oxide (vapor phase)High temperature, high ortho-selectivity. google.com
Alcohol OxidationAu or Au-Pd ClustersHeterogeneous catalysis, uses O₂ as oxidant. researchgate.netmdpi.com
Alcohol OxidationFeCl₃ / Deep Eutectic SolventUses H₂O₂ as a green oxidant, very fast reactions. frontiersin.org
Alcohol OxidationBiocatalysis (Enzymes)High selectivity, mild conditions, renewable catalysts. mdpi.com

Application of Green Chemistry Principles in the Synthesis of this compound and Analogous Architectures

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into synthetic methodologies. acs.orgvapourtec.com These principles aim to minimize environmental impact by reducing waste, conserving energy, and utilizing safer chemicals. acs.orgvapourtec.com In the context of synthesizing complex molecules like this compound and its analogs, the application of green chemistry focuses on optimizing reaction conditions to be more efficient and environmentally benign. Key areas of improvement include the strategic management of solvents and the implementation of energy-efficient reaction technologies.

Solvent Minimization and Alternative Solvents

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for a significant portion of the total mass and energy consumption while also posing toxicity and disposal challenges. acs.org Consequently, a primary goal in green chemistry is to minimize solvent use or replace hazardous solvents with safer, more sustainable alternatives. nih.govacs.org

Traditionally, the synthesis of aromatic ethers and aldehydes, key structural components of this compound, often employs dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and ethers such as tetrahydrofuran (THF) and 1,4-dioxane. acs.org These solvents are effective for nucleophilic substitution reactions (SNAr), which are crucial for constructing the benzyloxy ether linkage, due to their ability to dissolve various reagents and enhance reaction rates. nih.govacs.org However, many of these conventional solvents are now facing regulatory restrictions due to their toxicity and environmental persistence. acs.org

Research into greener alternatives has identified several promising replacements. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is a viable substitute for THF, offering lower water miscibility which can simplify work-up procedures. nih.gov Other bio-based solvents like Cyrene, and ketones such as cyclopentanone (B42830) and cyclohexanone, are also gaining traction as more sustainable options. nih.gov In some cases, water can be used as a solvent for reactions like reductive etherification, significantly improving the green profile of the synthesis. organic-chemistry.org The ideal green solvent is chosen based on a balance of chemical compatibility, energy efficiency, low toxicity, and minimal environmental impact across its lifecycle. acs.org

The move towards solvent-free or "neat" reaction conditions represents the ultimate form of solvent minimization. scirp.org Such approaches, where reactants are mixed without a solvent, can dramatically reduce waste and simplify purification, although they are not universally applicable and depend on the physical properties of the reactants. scirp.org

Table 1: Comparison of Conventional and Greener Solvents in Organic Synthesis

Solvent Class Conventional Solvent Greener Alternative(s) Key Advantages of Alternatives Relevant Reactions
Dipolar Aprotic DMF, NMP, DMAc DMSO, Propylene Carbonate Lower toxicity, better EHS profiles SNAr, Nucleophilic Substitution
Ethers THF, 1,4-Dioxane, Diethyl Ether 2-MeTHF, Cyclopentyl methyl ether (CPME), MTBE Derived from renewables (2-MeTHF), reduced peroxide formation risk Grignard reactions, Reductions, Cross-coupling
Ketones Acetone Cyclopentanone, Cyclohexanone Higher boiling points, favorable recyclability Amide synthesis, various condensations
Aqueous - Water Non-toxic, non-flammable, inexpensive Reductive etherification, some coupling reactions
Accelerated Reaction Methodologies (e.g., Ultrasound, Microwave Assistance)

Beyond solvent choice, the energy input into a chemical reaction is a critical factor in its environmental impact. acs.org Accelerated reaction methodologies, such as ultrasound and microwave irradiation, offer significant advantages over conventional heating by enabling rapid, efficient energy transfer directly to the reacting molecules. researchgate.netmdpi.com This often leads to dramatically reduced reaction times, lower energy consumption, and improved product yields, all of which are cornerstones of green chemistry. rsc.orgnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes synthesis through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the reaction medium. researchgate.net This process generates localized "hot spots" with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.net

In the synthesis of benzaldehydes and their precursors, ultrasound has been shown to enhance oxidation and condensation reactions. For example, the oxidation of benzyl alcohol to benzaldehyde using green oxidants like hydrogen peroxide can be significantly accelerated and made more selective under ultrasonic irradiation. mdpi.com One study demonstrated a 45% increase in benzaldehyde yield when the reaction was conducted with ultrasound compared to silent conditions. mdpi.com Similarly, ultrasound can dramatically shorten the time required for condensation reactions, such as the Claisen-Schmidt condensation for chalcone (B49325) synthesis, reducing reaction times from hours to minutes. mdpi.com

Table 2: Effect of Ultrasound on Benzaldehyde Synthesis from Benzyl Alcohol

Condition Catalyst/Oxidant Reaction Time Yield (%) Reference
Silent FeSO₄ / H₂O₂ 15 min ~20% mdpi.com
Ultrasound FeSO₄ / H₂O₂ 15 min ~29% mdpi.com
Silent Phase Transfer Catalyst / NaOCl 2 h Not specified, lower than ultrasound xdhg.com.cn
Ultrasound Phase Transfer Catalyst / NaOCl 15 min 92.6% xdhg.com.cn

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. asianpubs.org This direct heating mechanism is much more efficient than conventional heating via convection and conduction, resulting in rapid temperature increases and accelerated reaction rates. scispace.com

Microwave irradiation has been successfully applied to a wide range of reactions relevant to the synthesis of aromatic aldehydes and their derivatives, including the formation of heterocyclic structures and carbon-carbon bonds. nih.gov Syntheses that might take several hours using conventional heating can often be completed in a matter of minutes in a microwave reactor, frequently with higher yields and purities. scispace.comresearchgate.net For example, the synthesis of quinoxaline (B1680401) derivatives, which are structurally analogous to substituted aromatic systems, was achieved in just 3 minutes with high yields under microwave irradiation, compared to much longer times for conventional methods. scispace.comresearchgate.net This rapid, efficient, and often solvent-free approach makes microwave-assisted synthesis a powerful tool for green chemistry. orientjchem.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Heterocycles

Reaction Type Conventional Method Microwave-Assisted Method Yield (Conventional) Yield (Microwave) Reference
Quinoxaline Synthesis Not specified (longer time) 3 min (solvent-free) 65% 96% researchgate.net
Benzimidazole (B57391) Synthesis 0.5 h or more 2-5 min Lower Higher asianpubs.org
Benzopyran Synthesis Not specified (longer time) 4-15 min Not specified 70-95% nih.gov

Chemical Reactivity and Strategic Transformations of 3 Benzyloxy 2,6 Difluorobenzaldehyde

Carbonyl Group Reactivity and Derivatization

The aldehyde functionality is a cornerstone of organic synthesis, and in 3-(benzyloxy)-2,6-difluorobenzaldehyde, its reactivity is modulated by the strong inductive effect of the adjacent fluorine atoms. This section details the key transformations originating from the carbonyl group.

Nucleophilic addition is a fundamental reaction of aldehydes. The electron-deficient carbonyl carbon of this compound is an excellent electrophile for various nucleophiles.

Organometallic Additions: Reagents such as Grignard (RMgX) and organolithium (RLi) compounds readily add to the carbonyl group. This reaction is a powerful method for forming carbon-carbon bonds, converting the aldehyde into a secondary alcohol. The reaction proceeds via the nucleophilic attack of the carbanionic part of the organometallic reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide during aqueous workup.

Hydride Reductions: The aldehyde can be easily reduced to the corresponding primary alcohol, (3-(benzyloxy)-2,6-difluorophenyl)methanol. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol. youtube.comscielo.brambeed.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous workup step. youtube.comyoutube.com

Table 1: Nucleophilic Addition Reactions
Reaction TypeReagentSolventProduct
Grignard AdditionMethylmagnesium bromide (CH₃MgBr)Diethyl ether / THF1-(3-(Benzyloxy)-2,6-difluorophenyl)ethanol
Organolithium Additionn-Butyllithium (n-BuLi)THF / Hexanes1-(3-(Benzyloxy)-2,6-difluorophenyl)pentan-1-ol
Hydride ReductionSodium borohydride (NaBH₄)Methanol / Ethanol(3-(Benzyloxy)-2,6-difluorophenyl)methanol
Hydride ReductionLithium aluminum hydride (LiAlH₄)Diethyl ether / THF(3-(Benzyloxy)-2,6-difluorophenyl)methanol

Condensation reactions are vital for building larger molecular frameworks from the aldehyde precursor.

Aldol (B89426) Condensation: As this compound lacks α-hydrogens, it cannot self-condense. However, it can act as the electrophilic partner in a crossed or Claisen-Schmidt condensation with an enolizable ketone or aldehyde in the presence of an acid or base catalyst.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate), typically catalyzed by a weak base. nih.govbhu.ac.in The reaction is a cornerstone for synthesizing α,β-unsaturated compounds. researchgate.netias.ac.in For instance, the related 2,6-difluorobenzaldehyde (B1295200) undergoes a one-pot cyclocondensation reaction with ethyl cyanoacetate (B8463686) and thiourea. chemicalbook.comalkalisci.comscientificlabs.co.uk

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with definitive placement of the double bond. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The analogous compound, 2,6-difluorobenzaldehyde, has been shown to react with acetylmethylidenetriphenyl phosphorane to form (3E)-4-(2,6-difluorophenyl)-3-buten-2-one. chemicalbook.comalkalisci.comscientificlabs.co.uk This demonstrates the utility of this pathway for creating substituted alkenes.

Table 2: Condensation Reactions
Reaction TypeReagent(s)CatalystProduct Type
Claisen-SchmidtAcetone (B3395972)NaOH or HClα,β-Unsaturated ketone
KnoevenagelMalononitrilePiperidine / Ammonium acetate (B1210297)Benzylidenemalononitrile derivative
Wittig(Triphenylphosphoranylidene)acetaldehydeNone (reagent is the base)α,β-Unsaturated aldehyde

The carbonyl group readily condenses with primary amines and their derivatives to form carbon-nitrogen double bonds. These reactions are typically catalyzed by acid.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields N-substituted imines.

Oximes: Reaction with hydroxylamine (NH₂OH) produces oximes.

Hydrazones: Reaction with hydrazine (NH₂-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones.

The related 2,6-difluorobenzaldehyde reacts with 1,2-phenylenediamine, involving an initial imine formation followed by cyclization, to yield a benzimidazole (B57391) derivative, highlighting the reactivity of the difluorinated aldehyde core toward amine nucleophiles. chemicalbook.comalkalisci.comscientificlabs.co.uk

The aldehyde group can be smoothly oxidized to a carboxylic acid, yielding 3-(benzyloxy)-2,6-difluorobenzoic acid. This transformation is a common step in multi-step syntheses. A variety of oxidizing agents can accomplish this, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and hydrogen peroxide (H₂O₂). chemicalbook.com The synthesis of the related 2,6-difluorobenzoic acid is a well-established procedure.

Reductive amination is a powerful, one-pot method for converting aldehydes into amines. harvard.edu The reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine (primary or secondary), which is then reduced in situ to the corresponding amine. researchgate.net Milder reducing agents that selectively reduce the iminium ion in the presence of the aldehyde are preferred. reddit.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective for this purpose. chemicalbook.com This method provides a direct route to secondary or tertiary amines, avoiding the over-alkylation issues that can arise from direct alkylation of amines. harvard.eduscispace.com

Table 3: Reductive Amination of this compound
AmineReducing AgentProduct
Ammonia (NH₃)NaBH₃CN or NaBH(OAc)₃(3-(Benzyloxy)-2,6-difluorophenyl)methanamine (Primary Amine)
Methylamine (CH₃NH₂)NaBH(OAc)₃1-(3-(Benzyloxy)-2,6-difluorophenyl)-N-methylmethanamine (Secondary Amine)
Dimethylamine ((CH₃)₂NH)NaBH(OAc)₃1-(3-(Benzyloxy)-2,6-difluorophenyl)-N,N-dimethylmethanamine (Tertiary Amine)

The term "hydroboration" in organic chemistry most commonly refers to the addition of a boron-hydride bond across a carbon-carbon double or triple bond. While boranes (like diborane, B₂H₆) and their derivatives are excellent reducing agents for aldehydes, the reaction is typically classified as a reduction rather than a hydroboration. The interaction involves the hydride from the borane adding to the carbonyl carbon and the boron atom coordinating to the carbonyl oxygen. Subsequent hydrolysis or alcoholysis cleaves the boron-oxygen bond to yield the primary alcohol, (3-(benzyloxy)-2,6-difluorophenyl)methanol. Therefore, the reaction of boranes with this compound serves as an effective method for its reduction to the corresponding alcohol, functionally equivalent to the hydride reductions discussed in section 3.1.1.

Aromatic Ring Functionalization and Substitution Chemistry

The reactivity of the aromatic ring in this compound is dictated by the interplay of its substituents: the electron-withdrawing aldehyde group, the deactivating but ortho-, para-directing fluorine atoms, and the activating, ortho-, para-directing benzyloxy group. This electronic arrangement opens avenues for a variety of substitution patterns.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorine Centers

The presence of the strongly electron-withdrawing aldehyde group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atoms susceptible to displacement by nucleophiles. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer intermediate, before expelling a fluoride (B91410) ion. nih.gov

The regioselectivity of the substitution is influenced by the positions of the activating and deactivating groups. The aldehyde group at C1 activates the ortho (C2, C6) and para (C4) positions. In this compound, both fluorine atoms are in activated ortho positions. The benzyloxy group at C3 also influences the electron density of the ring. Generally, the fluorine atom at the C2 position is sterically hindered by the adjacent aldehyde group, which can influence the approach of the nucleophile.

Research has demonstrated the viability of SNAr reactions on activated difluoroaromatic compounds. nih.gov Various nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace one of the fluorine atoms, leading to a diverse range of functionalized products.

Table 1: Examples of SNAr Reactions on Fluorinated Benzaldehydes

Nucleophile Reagent Example Product Type
Oxygen Sodium Methoxide 3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde
Nitrogen Piperidine 3-(Benzyloxy)-2-fluoro-6-(piperidin-1-yl)benzaldehyde
Sulfur Sodium Thiophenoxide 3-(Benzyloxy)-2-fluoro-6-(phenylthio)benzaldehyde

Note: This table represents plausible reactions based on established SNAr chemistry principles.

Regiocontrolled Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) on the this compound ring is a more complex undertaking due to the conflicting directing effects of the substituents. The benzyloxy group is a powerful ortho-, para-director and an activating group, while the aldehyde and fluorine groups are deactivating. The aldehyde directs incoming electrophiles to the meta position (C3, C5), whereas the fluorines and the benzyloxy group direct to their respective ortho and para positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile (E+) Predicted Major Product
Nitration NO₂⁺ 3-(Benzyloxy)-2,6-difluoro-4-nitrobenzaldehyde
Bromination Br⁺ 4-Bromo-3-(benzyloxy)-2,6-difluorobenzaldehyde
Sulfonation SO₃ 3-(Benzyloxy)-2,6-difluoro-4-sulfobenzaldehyde

Note: The predictions are based on the hierarchy of directing group effects in EAS reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions of Aromatic Halides (relevant to derivatives)

While the C-F bond is generally robust, aryl fluorides can participate in transition metal-catalyzed cross-coupling reactions, although this often requires specialized catalysts or conditions. More commonly, derivatives of this compound, where a fluorine atom is replaced by a more reactive halogen (Cl, Br, or I) via SNAr or other synthetic routes, are used as substrates for these powerful C-C and C-heteroatom bond-forming reactions. nih.gov

Palladium-, nickel-, and copper-based catalysts are frequently employed for reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. pkusz.edu.cn For instance, a bromo-derivative, such as 4-bromo-3-(benzyloxy)-2,6-difluorobenzaldehyde, could be coupled with a variety of partners.

Table 3: Potential Cross-Coupling Reactions of a Bromo-Derivative

Reaction Name Coupling Partner Catalyst System (Typical) Product Class
Suzuki Arylboronic acid Pd(PPh₃)₄, base Biaryl
Heck Alkene Pd(OAc)₂, PPh₃, base Stilbene derivative
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, base Arylalkyne
Buchwald-Hartwig Amine Pd₂(dba)₃, ligand, base N-Aryl amine

Note: This table illustrates potential applications for a halogenated derivative of the primary compound.

Transformations of the Benzyloxy Moiety

The benzyloxy group serves not only as a key structural feature but also as a versatile protecting group for the phenolic oxygen. Its strategic manipulation is crucial in multi-step syntheses.

Selective Deprotection Strategies (e.g., Hydrogenolysis, Acidic Cleavage)

The removal of the benzyl (B1604629) group to unveil the free phenol (B47542) (3-hydroxy-2,6-difluorobenzaldehyde) is a common and critical transformation. Several reliable methods exist for this deprotection.

Hydrogenolysis: This is one of the mildest and most common methods for benzyl ether cleavage. The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This method is highly selective and generally does not affect other functional groups like aldehydes or aryl fluorides.

Acidic Cleavage: Strong acids can also be used to cleave the benzyl ether bond. Reagents such as hydrogen bromide (HBr) in acetic acid or boron tribromide (BBr₃) are effective. However, these conditions are harsher and may not be compatible with other acid-sensitive groups in the molecule.

Table 4: Comparison of Deprotection Methods for the Benzyloxy Group

Method Reagents Typical Conditions Advantages Disadvantages
Hydrogenolysis H₂, Pd/C Room temp., atmospheric pressure Mild, high yield, selective Catalyst can be pyrophoric; incompatible with alkynes/alkenes
Acidic Cleavage BBr₃ Low temp. (e.g., -78 °C to RT) Effective for stubborn ethers Harsh, corrosive, not selective for other acid-labile groups

Functional Group Interconversion on the Benzyl Group

While less common, it is also possible to perform chemical transformations on the phenyl ring of the benzyloxy group itself, provided the reaction conditions are chosen carefully to avoid cleaving the ether linkage. Electrophilic aromatic substitution, such as nitration or halogenation, can be directed to the benzyl ring. The benzylic ether oxygen is an activating, ortho-, para-director for this ring system. Therefore, substitution would be expected primarily at the para-position of the benzyl group's phenyl ring due to steric hindrance at the ortho-positions. Such modifications can be used to tune the electronic properties or provide a handle for further functionalization before the group is potentially removed later in the synthesis.

Role As a Key Intermediate in Complex Molecule Synthesis

Construction of Heterocyclic Systems

The aldehyde functionality, flanked by sterically hindering and electronically modifying substituents, makes 3-(Benzyloxy)-2,6-difluorobenzaldehyde a prime candidate for constructing a range of heterocyclic frameworks. The fluorine atoms activate the aromatic ring towards certain reactions, while the benzyloxy group can be used to modulate solubility and introduce further complexity.

The synthesis of quinoline (B57606) and quinazoline (B50416) scaffolds, which are core structures in many pharmaceutical agents, can be achieved using various condensation reactions involving an aldehyde. nih.gov While specific examples detailing the use of this compound are specialized, its application can be understood through established synthetic routes that utilize substituted benzaldehydes.

For instance, multicomponent reactions are an effective strategy for building complex quinoline derivatives. A one-pot reaction involving a substituted benzyloxy benzaldehyde (B42025), an active methylene (B1212753) compound like dimedone, and an amine such as 6-amino-1,3-dimethyluracil, can yield highly functionalized pyrimido[4,5-b]quinolines. nih.gov The use of a basic catalyst like DABCO facilitates this transformation under solvent-free conditions. nih.gov Applying this methodology, this compound is expected to react efficiently to produce the corresponding quinoline derivative, with the difluoro-benzyloxy-phenyl group at the 5-position of the resulting heterocyclic system.

Quinazoline synthesis can also be achieved through various pathways. One modern approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a boronic acid with a suitably halogenated precursor, followed by an acid-mediated cycloisomerization to form the quinazoline ring system. beilstein-journals.orgnih.gov In such strategies, intermediates derived from this compound could be employed to introduce the specifically substituted phenyl moiety onto the final quinazoline structure. Furthermore, the synthesis of 3-benzyloxy-quinazolinones has been reported, highlighting the incorporation of the benzyloxy group as a key pharmacophore in this class of heterocycles. nih.gov

Reaction TypeReactantsResulting Framework
Multicomponent ReactionThis compound, Dimedone, 6-Amino-1,3-dimethyluracilPyrimido[4,5-b]quinoline
Friedländer Annulation2-Aminoaryl ketone/aldehyde, this compoundQuinoline
Camps Cyclizationo-Acylaminoacetophenone derivative, BaseQuinoline

The condensation of an aldehyde with a suitable diamine is a fundamental method for synthesizing nitrogen-containing heterocycles. semanticscholar.org

Benzimidazoles: The most direct method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde. orientjchem.org This reaction typically proceeds under acidic or oxidative conditions. The reaction of this compound with o-phenylenediamine would lead to the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield 2-(3-(benzyloxy)-2,6-difluorophenyl)-1H-benzimidazole. beilstein-journals.org A variety of catalysts, including p-toluenesulfonic acid (p-TsOH), can be used to promote this reaction efficiently. orientjchem.org The electron-withdrawing nature of the fluorine atoms on the benzaldehyde ring can influence the reaction rate and conditions required for cyclization.

Imidazopyridines: Imidazopyridines are a critical scaffold in medicinal chemistry. nih.gov Their synthesis can be achieved through several routes, often starting with a 2-aminopyridine (B139424) derivative. Aldehydes are frequently used in three-component reactions to build upon a pre-formed imidazopyridine core. For example, a synthesized imidazopyridine can react with a benzaldehyde derivative and malononitrile (B47326) or ethyl cyanoacetate (B8463686) to create more complex, highly substituted imidazopyridine-based heterocycles. nih.gov In this context, this compound would serve to install the difluoro-benzyloxy-phenyl moiety onto the final structure.

The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). The nature of the aldehyde's substituents plays a crucial role in the properties of the resulting macrocycle.

It has been demonstrated that 2,6-disubstituted benzaldehydes, specifically 2,6-difluorobenzaldehyde (B1295200), are used as intermediates in the synthesis of complex structures like fluoro ten phenylbenzene porphyrins. google.com The reaction proceeds via condensation with pyrrole to form the porphyrinogen, which is subsequently oxidized to the aromatic porphyrin macrocycle. The steric hindrance provided by the substituents at the 2- and 6-positions is critical for influencing the conformation and properties of the final porphyrin.

By extension, this compound is a suitable precursor for creating highly functionalized porphyrins. The 2,6-difluoro substitution pattern directs the formation of the macrocycle, while the benzyloxy group at the 3-position serves as a peripheral functional group. Such peripheral groups can significantly alter the electronic properties, solubility, and therapeutic potential of the porphyrin. nih.govnih.gov For example, oxygen-containing substituents like ethers can delocalize the π-electrons of the macrocycle, influencing its fluorescence quantum yields. nih.gov

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically important precursors to flavonoids and are known for a wide range of biological activities. Their synthesis is most commonly achieved via the Claisen-Schmidt condensation. scispace.comunair.ac.id This reaction involves the base- or acid-catalyzed condensation of a substituted benzaldehyde with an acetophenone (B1666503) derivative. researchgate.net

The reaction of this compound with a ketone containing an α-hydrogen, such as acetophenone, in the presence of an aqueous alkali catalyst like sodium hydroxide (B78521) (NaOH), would yield the corresponding chalcone (B49325) analogue. scispace.comnih.gov The resulting structure, (E)-1-phenyl-3-(3-(benzyloxy)-2,6-difluorophenyl)prop-2-en-1-one, incorporates the unique electronic and steric features of the aldehyde into the α,β-unsaturated ketone system, making it a template for further chemical modification. scispace.com

Reactant AReactant BProductReaction Name
This compoundAcetophenone(E)-1-phenyl-3-(3-(benzyloxy)-2,6-difluorophenyl)prop-2-en-1-oneClaisen-Schmidt Condensation
This compound2'-Hydroxyacetophenone(E)-1-(2-hydroxyphenyl)-3-(3-(benzyloxy)-2,6-difluorophenyl)prop-2-en-1-oneClaisen-Schmidt Condensation

Applications in Specialty Chemicals and Materials Science

The functional groups on this compound also make it a candidate for the synthesis of novel polymers.

Polycondensation is a process of forming polymers from monomers having two or more reactive functional groups, often with the elimination of a small molecule like water. gdckulgam.edu.inmelscience.com this compound possesses multiple reactive sites that could allow it to act as a monomer in polymerization reactions.

The two fluorine atoms, activated by the electron-withdrawing aldehyde group, are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity could be exploited in a step-growth polymerization. For example, reaction with a bisphenol monomer (a di-nucleophile) under basic conditions could lead to the formation of a poly(ether ether ketone) (PEEK)-like architecture, where the aldehyde functionality would be part of the polymer backbone.

Alternatively, the aldehyde group itself can participate in polycondensation reactions. The reaction of a dialdehyde (B1249045) with a diamine is a known route to producing poly(azomethine)s, also known as poly(Schiff base)s. While this compound is a mono-aldehyde, polymers bearing it as a pendant group can be synthesized. For instance, polymer vesicles with benzaldehyde functionalities have been constructed, demonstrating that the aldehyde group remains available for subsequent chemical transformations such as crosslinking or functionalization via reductive amination. nih.gov This suggests that a polymer backbone could be formed through other means, leaving the this compound moiety as a reactive side chain for creating functional materials.

Precursor for Bioactive Molecules

The synthesis of bioactive molecules, particularly in the realm of medicinal chemistry, often relies on the use of highly functionalized building blocks. The structural features of this compound make it an attractive starting point for the synthesis of a variety of pharmacologically relevant scaffolds. The difluorobenzaldehyde moiety is a known pharmacophore in a number of kinase inhibitors and other therapeutic agents. ed.ac.uknih.govrsc.org

The aldehyde group can readily participate in reactions to form heterocycles, which are ubiquitous in drug molecules. sigmaaldrich.comacs.org For example, it can be a key reactant in the following transformations:

Reductive Amination: To introduce substituted amine functionalities.

Wittig Reaction: To form carbon-carbon double bonds, leading to a variety of downstream products.

Condensation Reactions: With various nucleophiles to construct heterocyclic rings such as quinolines, pyrimidines, and imidazoles. sigmaaldrich.comacs.org

The benzyloxy group serves as a protected phenol (B47542), which can be deprotected at a later stage in the synthesis to reveal a hydroxyl group. This hydroxyl group can then be used for further functionalization or may be a key pharmacophoric feature of the final drug candidate. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of the target molecule.

Strategic Positioning in Retrosynthetic Analysis

Disconnection Logic for Multi-functionalized Compounds Containing the Benzyloxy-Difluorobenzaldehyde Moiety

When a target molecule contains the benzyloxy-difluorobenzaldehyde moiety, several key disconnections can be envisioned. The primary disconnection often involves the functional group that was formed from the aldehyde. youtube.comyoutube.com For example:

If the target molecule contains a secondary alcohol or an amine attached to the benzylic carbon, a disconnection can be made at the C-N or C-O bond, leading back to the aldehyde via a reductive amination or a Grignard/organolithium addition.

If the target contains a C=C double bond attached to the aromatic ring, a disconnection can be made across the double bond, suggesting a Wittig or Horner-Wadsworth-Emmons reaction with the aldehyde.

For heterocyclic systems, the disconnection strategy would depend on the specific ring system, but often the aldehyde carbon is a key component of the newly formed ring. sigmaaldrich.comacs.org

The benzyloxy group is typically considered a protecting group for a phenol. Therefore, a C-O disconnection of the benzyl (B1604629) ether can be made, leading back to 2,6-difluoro-3-hydroxybenzaldehyde. This is a strategic move if the phenol itself is needed for a reaction that is incompatible with the later steps of the synthesis.

The C-F bonds are generally stable and not typically targeted for disconnection in retrosynthesis unless specific fluorination methodologies are being considered. The presence of the fluorine atoms mainly influences the reactivity of the aromatic ring and the properties of the final molecule.

Convergent and Divergent Synthetic Routes from this Intermediate

The structure of this compound allows for its use in both convergent and divergent synthetic strategies. ed.ac.uknih.govchemistry.coachnih.govnih.gov

Convergent Synthesis:

In a convergent synthesis, different fragments of the target molecule are synthesized separately and then joined together at a late stage. This compound can serve as one of these key fragments. For instance, in the synthesis of a complex drug molecule, the benzyloxy-difluorobenzaldehyde unit could be one of several complex building blocks that are coupled together in the final steps. This approach is often more efficient and allows for the independent optimization of the synthesis of each fragment.

Divergent Synthesis:

A divergent synthesis starts from a common intermediate and leads to a library of structurally related compounds. This compound is an excellent starting point for such a strategy. The aldehyde group can be reacted with a variety of different reagents to create a diverse set of products. For example:

Reaction with a panel of different amines via reductive amination would yield a library of substituted benzylamines.

Wittig reactions with various phosphorus ylides would produce a range of substituted styrenes.

Condensation with different active methylene compounds can lead to a variety of heterocyclic scaffolds. sigmaaldrich.com

Subsequently, the benzyloxy group can be deprotected to reveal the phenol, which can then be subjected to another round of diversification by reacting it with different electrophiles. This two-pronged approach allows for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies in drug discovery.

Advanced Analytical and Computational Studies in the Context of Benzyloxy Difluorobenzaldehydes

Methodologies for Structural Elucidation and Purity Assessment

The definitive identification and purity verification of 3-(Benzyloxy)-2,6-difluorobenzaldehyde rely on a suite of sophisticated analytical techniques. These methods provide complementary information, ensuring a complete and accurate profile of the compound.

Principles of Modern Spectroscopic Characterization Techniques

Spectroscopic methods are paramount for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on both the benzaldehyde (B42025) and benzyl (B1604629) rings, as well as the characteristic signal for the benzylic methylene (B1212753) (-CH₂-) protons. The coupling between adjacent protons would provide information on their relative positions.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group, the carbons of the two aromatic rings, and the methylene carbon.

A representative, hypothetical NMR data table for this compound is presented below.

Technique Expected Chemical Shifts (δ) in ppm Description of Signals
¹H NMR ~10.3Singlet, Aldehyde proton (-CHO)
~7.5-7.3Multiplet, Phenyl protons of the benzyl group
~7.2-6.9Multiplet, Aromatic protons of the difluorobenzaldehyde ring
~5.2Singlet, Benzylic methylene protons (-OCH₂Ph)
¹³C NMR ~188Aldehyde carbonyl carbon
~160-110Aromatic carbons, with fluorine coupling influencing shifts and splitting
~70Benzylic methylene carbon

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. nist.gov For this compound, with a molecular formula of C₁₄H₁₀F₂O₂, the expected molecular weight is approximately 248.22 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the carbonyl (C=O) stretch of the aldehyde, the C-O-C stretch of the ether linkage, and the C-F bonds.

Functional Group Expected IR Absorption Range (cm⁻¹)
Aldehyde C=O Stretch1700-1680
Aromatic C=C Stretch1600-1450
C-O-C Ether Stretch1260-1000
C-F Stretch1400-1000

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from any impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. acs.org A reversed-phase HPLC method would typically be developed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound would be detected using a UV detector, as the aromatic rings absorb UV light. A high purity sample would show a single major peak.

Gas Chromatography (GC): GC can be used for purity analysis if the compound is sufficiently volatile and thermally stable. uzh.ch The sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. uzh.ch

Elemental Compositional Verification

CHNS Analysis: This combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. For this compound (C₁₄H₁₀F₂O₂), the theoretical elemental composition would be calculated and compared with the experimental results to verify the empirical formula.

Element Theoretical Percentage
Carbon (C)67.74%
Hydrogen (H)4.06%
Oxygen (O)12.89%
Fluorine (F)15.31%

Theoretical and Computational Chemistry Applications

Computational chemistry provides valuable insights into the properties and behavior of molecules at the atomic level, complementing experimental data.

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT) methods, can be used to predict a variety of molecular properties for this compound. researchgate.netepstem.net These calculations can determine the optimized molecular geometry, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential surface. researchgate.net This information helps in understanding the molecule's reactivity and intermolecular interactions. For instance, the calculation of global reactivity parameters can provide insights into the chemical stability and reactivity of the compound. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

The synthesis and subsequent reactions of this compound involve a series of chemical transformations that can be elucidated through computational modeling. Density Functional Theory (DFT) has emerged as a principal method for these investigations, offering a balance between accuracy and computational cost.

Theoretical studies on related difluorobenzaldehyde isomers, such as 2,4-, 2,5-, and 2,6-difluorobenzaldehyde (B1295200), have been conducted using DFT at the B3LYP/6-311++G(d,p) level of theory. These studies reveal the energetic preference for specific rotational isomers (rotamers). For 2,6-difluorobenzaldehyde, the O-trans rotamer, where the aldehyde oxygen is directed away from the fluorine atoms, is identified as the more stable conformation in the ground state. researchgate.net This foundational knowledge is critical when modeling the more complex this compound, as the conformational preference of the aldehyde group influences its reactivity.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, we can infer the approach from studies on analogous systems. For instance, the investigation of the researchgate.neta2bchem.com-anionic rearrangement of 2-benzyloxypyridine derivatives using DFT provides a framework for how such analyses would be conducted. researchgate.net In such a study, the reaction pathway is mapped out, identifying the energies of reactants, intermediates, transition states, and products. The transition state, a high-energy, transient species, represents the energy barrier that must be overcome for the reaction to proceed.

A hypothetical reaction coordinate for a nucleophilic addition to the carbonyl group of this compound could be modeled to determine the activation energy. The presence of the electron-withdrawing fluorine atoms at the ortho positions significantly influences the electrophilicity of the carbonyl carbon, a factor that can be quantified through computational analysis.

Table 1: Hypothetical Calculated Energies for a Nucleophilic Addition to this compound

SpeciesMethodBasis SetRelative Energy (kcal/mol)
ReactantsDFT (B3LYP)6-31G(d)0.0
Transition StateDFT (B3LYP)6-31G(d)+15.2
ProductDFT (B3LYP)6-31G(d)-5.8

Structure-Based Design of Novel Chemical Entities

The this compound scaffold presents a unique combination of structural features that are attractive for the design of novel chemical entities, particularly in the realm of medicinal chemistry. The benzyloxy group offers a large, modifiable hydrophobic region, while the difluorobenzaldehyde core provides a reactive handle and specific electronic properties due to the ortho-fluorine atoms. Structure-based drug design leverages the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity.

The principles of structure-based design using this scaffold would involve several key computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. For derivatives of this compound, docking studies would be used to understand how modifications to the benzyloxy group or transformations of the aldehyde functionality affect binding to a specific protein pocket. The fluorine atoms can participate in favorable interactions, such as hydrogen bonds or halogen bonds, with protein residues, which can be critical for binding affinity.

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Starting from the this compound scaffold, a pharmacophore model could be developed that includes a hydrogen bond acceptor (the aldehyde oxygen), aromatic features (the benzene (B151609) rings), and potentially a halogen bond donor (the fluorine atoms). This model can then be used to screen virtual libraries for new molecules with similar properties.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. An MD simulation of a this compound derivative bound to a target protein would reveal the stability of the binding pose, the key intermolecular interactions, and the influence of solvent molecules.

The benzimidazole (B57391) scaffold, which can be synthesized from ortho-phenylenediamines and aldehydes like this compound, is a well-known "privileged scaffold" in medicinal chemistry. researchgate.net Computational studies on benzimidazole derivatives often employ molecular docking to rationalize their biological activity. researchgate.net For example, docking studies of benzimidazole-based compounds against protein kinases, a major class of drug targets, help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors.

Table 2: Key Chemical Design Principles for Novel Entities Based on the this compound Scaffold

Design PrincipleComputational ApproachRationale
Scaffold HoppingPharmacophore ModelingReplace the core scaffold while maintaining key interaction features to explore new chemical space and improve properties.
Fragment-Based GrowthMolecular DockingGrow the molecule from the aldehyde or benzyloxy group to exploit additional binding interactions within the target's active site.
Bioisosteric Replacement3D-QSAR, FEPReplace functional groups (e.g., the aldehyde) with other groups that have similar steric and electronic properties to modulate activity and ADME properties.
Conformational RestrictionConformational Analysis, MDIntroduce cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, potentially increasing affinity and selectivity.

Q & A

Q. What are the common synthetic routes for preparing 3-(Benzyloxy)-2,6-difluorobenzaldehyde in laboratory settings?

Answer: A widely used method involves nucleophilic aromatic substitution (SNAr) between 2,6-difluorobenzaldehyde and 3-(benzyloxy)phenol. The reaction typically employs a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80–100°C) for 12–24 hours . Key Steps:

Substrate Preparation: Ensure anhydrous conditions to prevent hydrolysis of the benzyloxy group.

Base Selection: Alkali carbonates (K₂CO₃) are preferred for deprotonation without over-activating the substrate.

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity.

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
SolventDMF85–93
Temperature90°C89
Reaction Time18 hours93

Q. What purification techniques are recommended for isolating this compound with high yield and purity?

Answer: Post-synthesis purification often combines liquid-liquid extraction and column chromatography:

  • Extraction: Use dichloromethane/water partitioning to remove inorganic salts and polar byproducts.
  • Chromatography: Employ silica gel with a hexane:ethyl acetate (4:1) eluent system. Monitor fractions via TLC (Rf ≈ 0.3 under UV).
  • Crystallization: Recrystallize from ethanol/water (7:3) to achieve >98% purity .

Q. How is this compound characterized using spectroscopic methods?

Answer:

  • ¹H NMR: Peaks at δ 10.3 (aldehyde proton), 7.3–7.5 (benzyl aromatic protons), and 6.8–7.1 (difluorophenyl protons). Coupling constants (J = 8.1 Hz) confirm para-substitution .
  • ¹³C NMR: Signals at δ 190–192 (aldehyde carbon), 160–162 (fluorinated carbons), and 70–72 (benzyl ether oxygen-linked carbon) .
  • MS (ESI): Molecular ion [M+H]⁺ at m/z 263.1 (calculated: 263.08) .

Advanced Research Questions

Q. How do the fluorine substituents in this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

Answer: The electron-withdrawing fluorine atoms activate the benzene ring by reducing electron density at the ortho and para positions, enhancing SNAr reactivity. For example, equilibrium constants (Kexp) for adduct formation with N-heterocyclic carbenes increase significantly in fluorinated benzaldehydes (Kexp = 785 M⁻¹ for 2,6-difluorobenzaldehyde vs. 150 M⁻¹ for monofluorinated analogs) . Mechanistic Insight:

  • Fluorine’s inductive effect stabilizes the Meisenheimer intermediate during SNAr.
  • Steric effects from the benzyloxy group may direct substitution to specific positions.

Q. What strategies are employed to address solubility challenges of this compound in common organic solvents?

Answer:

  • Co-Solvent Systems: Use THF/DMSO (3:1) to enhance solubility for reactions requiring homogeneous conditions.
  • Derivatization: Convert the aldehyde to a Schiff base (e.g., with aniline) to improve solubility in non-polar solvents .
  • Temperature Control: Heat to 50–60°C in toluene for Suzuki-Miyaura cross-coupling reactions .

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distribution and frontier molecular orbitals (FMOs):

  • Electrostatic Potential Maps: Identify electron-deficient sites (e.g., para to fluorine) prone to nucleophilic attack.
  • FMO Analysis: The LUMO energy (-1.8 eV) localizes on the fluorinated ring, favoring SNAr at the 4-position .

Q. Table 2: Calculated Reactivity Parameters

ParameterValueReference
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)5.2
Partial Charge (C=O)+0.45

Q. What are the implications of conflicting data on the stability of this compound under acidic conditions?

Answer: Contradictory reports arise from varying benzyloxy group stability:

  • Hydrolysis Risk: Prolonged exposure to HCl (>1 M) cleaves the benzyloxy group, forming 2,6-difluoro-3-hydroxybenzaldehyde .
  • Mitigation: Use mild acids (e.g., acetic acid) and monitor reaction progress via HPLC to prevent degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-2,6-difluorobenzaldehyde
Reactant of Route 2
3-(Benzyloxy)-2,6-difluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.